molecular formula C46H60N8O14 B12751370 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole CAS No. 87233-64-5

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole

Cat. No.: B12751370
CAS No.: 87233-64-5
M. Wt: 949.0 g/mol
InChI Key: INYWLUSCQYVZRM-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole is a complex organic compound that combines the structural features of benzimidazole, piperazine, and butenedioic acid. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole exhibits potential antimicrobial, antiviral, and anticancer activities. It is often studied for its ability to inhibit specific enzymes or pathways in pathogenic organisms .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases, including infections and cancers. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole apart is its combined structural features, which confer unique biological properties. The presence of the prop-2-enoxyethyl group enhances its solubility and reactivity, making it more effective in various applications .

Properties

CAS No.

87233-64-5

Molecular Formula

C46H60N8O14

Molecular Weight

949.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole

InChI

InChI=1S/2C17H24N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*3-7H,1,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

INYWLUSCQYVZRM-VQYXCCSOSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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